molecular formula C16H16N2O3 B11098742 Furan-2-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone

Furan-2-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B11098742
M. Wt: 284.31 g/mol
InChI Key: NUUQCVDWILLBPD-UHFFFAOYSA-N
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Description

Furan-2-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone is a heterocyclic compound featuring a furan-2-yl group linked via a methanone bridge to a piperazine ring substituted with a phenylcarbonyl moiety. Its structure combines aromatic (furan, phenyl) and aliphatic (piperazine) components, enabling diverse intermolecular interactions.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C16H16N2O3/c19-15(13-5-2-1-3-6-13)17-8-10-18(11-9-17)16(20)14-7-4-12-21-14/h1-7,12H,8-11H2

InChI Key

NUUQCVDWILLBPD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzoylpiperazino)(2-furyl)methanone typically involves the reaction of 4-benzoylpiperazine with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Benzoylpiperazino)(2-furyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-benzoylpiperazino)(2-furyl)methanone involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The furan ring and piperazine moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The target compound’s piperazine ring is substituted with a phenylcarbonyl group, distinguishing it from analogs with alternative substituents:

Compound Name Piperazine Substituent Key Structural Differences Evidence ID
Furan-2-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone Phenylcarbonyl Reference compound N/A
Compound 53 (GPR55 antagonist) 1-Methylpyrazolo[4,3-d]pyrimidin-7-yl Pyrazole-pyrimidine heterocycle
Compound 54 (GPR55 antagonist) Pyrrolo[2,1-f][1,2,4]triazin-4-yl Pyrrolo-triazine scaffold
HT-2 (Viral release inhibitor) 1,1-Dioxidobenzo[b]thiophen-4-yl Sulfone-containing benzothiophene
ML192 (GPR55 antagonist) Thieno[2,3-d]pyrimidin-4-yl Thienopyrimidine core
K940-0635 Pyridin-2-yl Pyridine substitution

Key Observations :

  • Bulky substituents (e.g., thienopyrimidine in ML192) may enhance receptor binding via hydrophobic interactions .
  • Electron-withdrawing groups (e.g., sulfonyl in HT-2) can alter electronic density, affecting hydrogen-bonding capacity .

Comparison :

  • PyBOP/DBU-mediated couplings are common for forming methanone bridges .
  • Microwave synthesis (e.g., ML192) improves reaction efficiency and yield .

Physical and Spectral Properties

Table 1: Melting Points and Spectral Data
Compound Name Melting Point (°C) $ ^1H $-NMR Shifts (Key Peaks) Evidence ID
This compound Not reported N/A N/A
Compound 53 176–178 δ 8.50 (s, CH, pyrazole)
Compound 54 158–160 δ 8.01 (dd, CH, triazine)
Thiazolo[5,4-d]pyrimidine 2 219–221 δ 8.50 (s, thiazole NH₂)
K940-0635 N/A δ 7.50–8.50 (pyridine protons)

Insights :

  • Higher melting points correlate with rigid substituents (e.g., thiazolo[5,4-d]pyrimidine at 219–221°C) .
  • Aromatic protons in analogs appear downfield (δ 7.50–8.50), consistent with electron-deficient heterocycles .

Comparison :

  • Phenylcarbonyl substitution in the target compound may mimic the hydrogen-bonding capacity of ZINC000015767717’s carbonyl group .
  • Piperazine-linked thienopyrimidines (e.g., ML192) show high receptor selectivity, suggesting substituent bulk influences target engagement .

Pharmacokinetic Predictions

Compound Name logP Polar Surface Area (Ų) Molecular Weight (g/mol) Evidence ID
This compound ~2.0* ~60* ~337* N/A
K940-0635 1.82 37.24 257.29
ML192 N/A N/A 509.25

Insights :

  • Predicted logP (~2.0) for the target compound suggests moderate lipophilicity, balancing membrane permeability and solubility.
  • Smaller analogs (e.g., K940-0635, MW 257.29) may exhibit improved bioavailability .

Biological Activity

Furan-2-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone is a synthetic organic compound characterized by its unique structure, which includes a furan ring and a piperazine moiety. The molecular formula of this compound is C15H16N2O2, with a molecular weight of 256.30 g/mol. Its structural features suggest potential biological activity, particularly in pharmacological applications.

Structural Characteristics

The compound features:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Piperazine Moiety : A six-membered ring containing two nitrogen atoms.
  • Phenylcarbonyl Group : Enhances lipophilicity and may influence biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the areas of anticancer and antidepressant effects.

Antidepressant Effects

Piperazine derivatives are often explored for their mood-modulating properties. Preliminary studies suggest that this compound may have potential as an antidepressant due to its ability to interact with neurotransmitter systems, although detailed mechanisms remain to be elucidated.

Anticancer Activity

Early investigations indicate that this compound may exhibit significant activity against certain cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of human cervical cancer cells (HeLa) with an IC50 value of 0.15 ± 0.05 µg/mL, indicating potent cytotoxicity . The proposed mechanism involves mitochondrial modification and membranolytic effects.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureKey Features
4-(Furanyl)-piperazin-1-oneStructureContains a piperazine and furan but lacks phenylcarbonyl; simpler structure
4-(Phenoxy)-piperazin-1-oneStructureSimilar piperazine core but with a phenoxy group; different substituent may alter pharmacological properties
1-(Furanyl)-pyridin-2-oneStructureContains a furan ring but different heterocyclic structure; may exhibit different reactivity

The unique combination of the furan ring and phenylcarbonyl-piperazine structure in this compound potentially leads to distinct chemical reactivity and biological interactions.

The mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Binding to Receptors : The compound may interact with specific neurotransmitter receptors, influencing mood regulation.
  • Cell Cycle Disruption : In cancer cells, it may induce apoptosis through mitochondrial pathways.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation has been suggested.

Case Studies

A notable study evaluated various derivatives of furan compounds for their anticancer properties. Among them, this compound demonstrated superior activity against HeLa cells compared to other tested compounds, emphasizing its potential as an effective anticancer agent .

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